5-Benzyl-2-phenyloxazole chemical structure and properties
5-Benzyl-2-phenyloxazole chemical structure and properties
Structure, Synthesis, and Pharmacological Potential
Executive Summary
5-Benzyl-2-phenyloxazole is a privileged heterocyclic scaffold belonging to the 1,3-azole family. Characterized by a 2,5-disubstitution pattern, this molecule bridges the structural gap between rigid conjugated systems (like 2,5-diphenyloxazole, PPO) and flexible pharmacophores. Its significance lies in its dual utility: as a fluorescent core in materials science and as a bioisostere for amide bonds in medicinal chemistry. This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, and physicochemical properties, designed for application scientists and drug developers.
Chemical Identity & Structural Analysis[1][2][3][4]
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom separated by one carbon.[1][2] In 5-benzyl-2-phenyloxazole, the C2 position is stabilized by a phenyl group, extending conjugation, while the C5 position features a benzyl group, which introduces a methylene spacer (
| Property | Data |
| IUPAC Name | 5-Benzyl-2-phenyl-1,3-oxazole |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| H-Bond Acceptors | 2 (N, O) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (Benzyl-Oxazole linkage) |
Electronic Configuration
The oxazole ring is
Synthetic Pathways[7][8]
Achieving the specific 5-benzyl-2-phenyl isomer requires strict regiocontrol. Random condensation often leads to mixtures of 2,4- and 2,5-isomers. Two primary pathways are recommended: the Blümlein-Lewy Synthesis (for direct access) and the Robinson-Gabriel Cyclodehydration (for high purity).
Pathway A: Robinson-Gabriel Cyclodehydration (Recommended)
This method involves the dehydration of an
Retrosynthetic Logic:
-
Target: 5-Benzyl-2-phenyloxazole.
-
Precursor:
-(2-oxo-3-phenylpropyl)benzamide. -
Mechanism: Cyclization driven by a dehydrating agent (
or Burgess Reagent).
Figure 1: Mechanistic flow of the Robinson-Gabriel synthesis targeting the 2,5-substitution pattern.
Experimental Protocol: Synthesis via Modified Blümlein-Lewy
While Robinson-Gabriel is precise, the Blümlein-Lewy method (condensation of amide with
Objective: Synthesis of 5-benzyl-2-phenyloxazole. Scale: 10 mmol.
Reagents
-
Benzamide (1.21 g, 10 mmol)
-
1-Bromo-3-phenylpropan-2-one (2.13 g, 10 mmol)
-
Solvent: Ethanol (Absolute) or Toluene
-
Catalyst: Calcium Carbonate (
) or refluxing without base (thermal).
Step-by-Step Methodology
-
Reactant Preparation: Dissolve 1-bromo-3-phenylpropan-2-one (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add benzamide (10 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The formation of the oxazole is often indicated by a fluorescent spot under UV (254/365 nm). -
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
). -
Wash the organic layer with saturated
(to remove unreacted acid/amide) and brine. -
Dry over anhydrous
.[5]
-
-
Purification: The crude product is often an oil or low-melting solid. Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 100% Hexane
90:10 Hexane:EtOAc.
-
-
Validation: Confirm structure via
-NMR.
Expected Spectral Data ( -NMR, , 400 MHz)
- 8.0–8.1 (m, 2H): Ortho-protons of the 2-phenyl ring.
- 7.4–7.5 (m, 3H): Meta/Para-protons of the 2-phenyl ring.
- 7.2–7.3 (m, 5H): Protons of the benzyl phenyl ring.
- 6.8–7.0 (s, 1H): The C4-H oxazole proton (Characteristic singlet).
-
4.0–4.1 (s, 2H): Methylene protons (
) of the benzyl group.
Pharmacological & Material Applications[4][6][7][8][11][12][13][14]
Medicinal Chemistry: The Bioisostere Strategy
The oxazole ring is a classic bioisostere for amide bonds and carboxylic acids. In the context of 5-benzyl-2-phenyloxazole:
-
COX Inhibition: 2,5-diaryloxazoles are structural analogs of Coxibs (e.g., Valdecoxib). The 5-benzyl group provides flexibility to fit into the hydrophobic pocket of the COX-2 enzyme active site.
-
Tubulin Polymerization: Unlike rigid 2,5-diphenyloxazoles, the benzyl linker allows the molecule to adopt non-planar conformations, potentially mimicking combretastatin-like binding modes.
Materials Science: Scintillation
While 2,5-diphenyloxazole (PPO) is a standard scintillator, 5-benzyl-2-phenyloxazole exhibits a hypsochromic shift (blue shift) in fluorescence emission due to the interrupted conjugation at the C5 position. This makes it a candidate for specific wavelength-shifting applications in liquid scintillation cocktails where shorter decay times are required.
Figure 2: Application spectrum of the 5-benzyl-2-phenyloxazole scaffold.
References
-
Joule, J. A., & Mills, K. (2010).[6] Heterocyclic Chemistry (5th ed.). Wiley.[6] (Foundational text on oxazole synthesis and Robinson-Gabriel mechanisms).
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive review of oxazole chemistry).
-
BenchChem. (2025).[2] The Biological Activity of 2,5-Disubstituted Oxazole Derivatives: A Technical Guide. Link
-
Beilstein J. Org. Chem. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Provides spectral data comparisons for benzyl-substituted oxazoles). Link
-
SynArchive. (2025).[7] Robinson-Gabriel Synthesis. (Mechanism verification). Link
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
